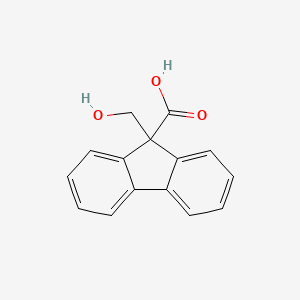
9-Hydroxymethyl-9-fluorene carboxylic acid
Cat. No. B8707089
M. Wt: 240.25 g/mol
InChI Key: VXHRGIDXAAEBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07235620B2
Procedure details


9-fluorene carboxylic acid (4.98 g, 23.7 mmol) and anhydrous THF (300 ml) were introduced into a flame-dried reaction vessel in which the atmosphere had been replaced by nitrogen, the reaction solution was cooled to −78° C., and n-butyl lithium (41.0 ml of 1.6M hexane solution, 71.0 mmol) was added. After stirring the reaction solution at −78° C. for 30 minutes, paraformaldehyde (2.30 g, 75.0 mmol) dissolved in anhydrous THF (100 ml) was added at −78° C., and stirred at room temperature for 13 hours. Distilled water was added, the solution was extracted with ether, and the pH of the aqueous layer was adjusted to 2 using 1N hydrochloric acid. It was then extracted again with chloroform, and the organic layer was dried by anhydrous magnesium sulfate. The low-boiling fraction was distilled under reduced pressure with the rotary evaporator, and 4.21 g of crude product was thus obtained. The methylene chloride-insoluble fraction of this crude product was collected, and the target compound (4.60 g, 19.3 mmol, 80.5%) was thus obtained. 1H-NMR (500 MHz, CDCl3) d: 7.78 (d, J=7.5, 2H), 7.67 (d, J=7.5, 2H), 7.46 (dd, J=7.0, 2H), 7.54 (dd, J=8.0, 2H), 4.02(s, 4H).






Name
Yield
80.5%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:13]2[CH:12]([C:14]([OH:16])=[O:15])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.C([Li])CCC.[CH2:22]=[O:23].O>C1COCC1>[OH:23][CH2:22][C:12]1([C:14]([OH:16])=[O:15])[C:13]2[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=2[C:6]2[C:11]1=[CH:10][CH:9]=[CH:8][CH:7]=2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.98 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)C(=O)O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
41 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring the reaction solution at −78° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added at −78° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 13 hours
|
|
Duration
|
13 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution was extracted with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
It was then extracted again with chloroform
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried by anhydrous magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The low-boiling fraction was distilled under reduced pressure with the rotary evaporator, and 4.21 g of crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methylene chloride-insoluble fraction of this crude product was collected
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1(C2=CC=CC=C2C=2C=CC=CC12)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 19.3 mmol | |
| AMOUNT: MASS | 4.6 g | |
| YIELD: PERCENTYIELD | 80.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
